molecular formula C12H22N2O3 B13012943 tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate

tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate

Cat. No.: B13012943
M. Wt: 242.31 g/mol
InChI Key: COJUSTWUQICURS-NXEZZACHSA-N
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Description

tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is a derivative of pyrido[3,4-b][1,4]oxazine, a bicyclic structure containing both nitrogen and oxygen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an oxirane compound in the presence of a base, followed by esterification with tert-butyl chloroformate .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular systems.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (4aR,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-9-10(8-14)16-7-5-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1

InChI Key

COJUSTWUQICURS-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@@H](C1)OCCN2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)OCCN2

Origin of Product

United States

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